molecular formula C14H16N2O2 B4838524 N,1-diethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

N,1-diethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B4838524
M. Wt: 244.29 g/mol
InChI Key: QYPRUOKUSSRNBT-UHFFFAOYSA-N
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Description

N,1-diethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is a compound belonging to the quinolone family, which is known for its significant relevance in medicinal chemistry. Quinolones are privileged scaffolds in drug discovery due to their broad therapeutic potential, including antibacterial, antiviral, anticancer, and anti-inflammatory properties .

Mechanism of Action

Target of Action

The primary target of N,1-diethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is the CB2 cannabinoid receptor . This receptor is part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.

Mode of Action

This compound interacts with the CB2 receptor through a combination of hydrogen bond and aromatic/hydrophobic interactions . This interaction triggers a series of intracellular events, leading to the activation of the receptor and subsequent physiological responses.

Biochemical Pathways

The activation of the CB2 receptor by this compound can affect various biochemical pathways. For instance, it can inhibit the TGF-β1-induced epithelial-mesenchymal transition (EMT), a process that is crucial for the migration and invasion of cancer cells .

Result of Action

The activation of the CB2 receptor by this compound leads to several molecular and cellular effects. For example, it can suppress the migration and invasion of MDA-MB-231 breast cancer cells . This suggests that the compound may have potential therapeutic effects in the treatment of certain types of cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-diethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves the alkylation of 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. A common method includes the reaction of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid with diethylamine under appropriate conditions to form the desired compound . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound can be achieved through scalable and efficient synthetic methodologies. These methods often employ green chemistry principles to minimize environmental impact and enhance yield. The use of continuous flow reactors and metal-catalyzed reactions are common in industrial settings to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N,1-diethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve the use of solvents such as dichloromethane, ethanol, and water, with temperature control to optimize reaction rates and yields .

Major Products Formed

The major products formed from these reactions include various substituted quinolone derivatives, which can exhibit enhanced biological activities compared to the parent compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,1-diethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit multiple molecular targets and pathways makes it a versatile compound in drug discovery and development .

Properties

IUPAC Name

N,1-diethyl-4-oxoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-15-14(18)11-9-16(4-2)12-8-6-5-7-10(12)13(11)17/h5-9H,3-4H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPRUOKUSSRNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CN(C2=CC=CC=C2C1=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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